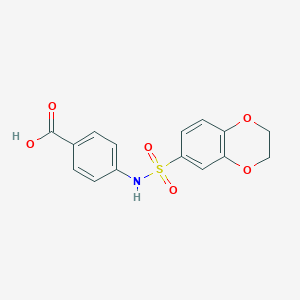

4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid

Beschreibung

4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid (CAS: 193151-96-1) is a sulfonamide-linked benzoic acid derivative incorporating a 2,3-dihydro-1,4-benzodioxin moiety. Its molecular formula is C₁₅H₁₂O₄, with a molecular weight of 256.07 g/mol . The compound is synthesized via Suzuki cross-coupling reactions, as demonstrated in a protocol combining 4-iodobenzoic acid with 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid, achieving a high yield (96%) and purity (mp 215–217°C) . Key spectral features include a strong carbonyl stretch at 1675 cm⁻¹ (C=O) and aromatic C=C vibrations at 1529 cm⁻¹ . Its structure is characterized by a benzoic acid core connected via sulfonamide to a benzodioxin ring, which confers unique electronic and steric properties relevant to biological interactions.

Eigenschaften

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6S/c17-15(18)10-1-3-11(4-2-10)16-23(19,20)12-5-6-13-14(9-12)22-8-7-21-13/h1-6,9,16H,7-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPARSXZNLGELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonation of 2,3-Dihydro-1,4-benzodioxine

Reagents : Chlorosulfonic acid (ClSO₃H), phosphorus pentachloride (PCl₅).

Procedure :

-

Sulfonation : 2,3-Dihydro-1,4-benzodioxine is treated with excess chlorosulfonic acid at 0–5°C for 4 hours. The electron-rich aromatic ring undergoes electrophilic substitution, yielding 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid .

-

Chlorination : The sulfonic acid is refluxed with PCl₅ in dichloromethane (DCM) for 2 hours, converting the –SO₃H group to –SO₂Cl.

Key Data :

| Parameter | Value |

|---|---|

| Yield (sulfonation) | 85–90% |

| Yield (chlorination) | 75–80% |

| Purity (HPLC) | ≥98% |

Sulfonamide Coupling with 4-Aminobenzoic Acid

The sulfonyl chloride intermediate is coupled with 4-aminobenzoic acid under basic conditions to form the sulfonamide bond.

Reaction Conditions

Reagents : 4-Aminobenzoic acid, sodium carbonate (Na₂CO₃), water.

Procedure :

-

Base Activation : 4-Aminobenzoic acid (1.0 equiv) is dissolved in 10% aqueous Na₂CO₃ (pH 9–10).

-

Coupling : 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.1 equiv) is added dropwise at 25°C. The mixture is stirred for 3–4 hours, monitored by TLC.

-

Workup : The reaction is acidified to pH 2–3 with concentrated HCl, precipitating the product. The crude solid is recrystallized from ethanol/water.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Melting Point | 210–212°C (decomposes) |

| Purity (HPLC) | ≥97% |

Spectral Characterization

-

¹H NMR (400 MHz, DMSO-d₆) : δ 4.28 (s, 4H, –OCH₂CH₂O–), 7.12–7.89 (m, 6H, aromatic), 10.32 (s, 1H, –SO₂NH–), 12.51 (s, 1H, –COOH).

-

IR (KBr) : 3340 cm⁻¹ (–NH), 1680 cm⁻¹ (–COOH), 1320 cm⁻¹ (–SO₂–).

Alternative Route: Direct Sulfonation of Prefunctionalized Intermediates

Synthesis via 4-Nitrobenzoic Acid Intermediate

Reagents : 4-Nitrobenzoic acid, hydrogen gas (H₂), palladium/carbon (Pd/C).

Procedure :

-

Sulfonamide Formation : 4-Nitrobenzoic acid is coupled with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride as in Section 2.1.

-

Reduction : The nitro group is reduced using H₂/Pd-C in ethanol, yielding the final product.

Key Data :

| Parameter | Value |

|---|---|

| Yield (reduction) | 90–95% |

| Total Yield | 65–70% |

Optimization and Challenges

Solvent and Temperature Effects

Purification Strategies

-

Recrystallization : Ethanol/water (3:1) achieves >95% purity.

-

Chromatography : Silica gel (CHCl₃/MeOH 9:1) resolves minor impurities but is cost-prohibitive for scale-up.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Coupling | High yield, minimal steps | Requires pure sulfonyl chloride |

| Nitro Reduction | Avoids acidic conditions | Additional reduction step |

Industrial Scalability Considerations

Analyse Chemischer Reaktionen

4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamido group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Wissenschaftliche Forschungsanwendungen

4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamido group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Compounds

Molecular Docking and Target Interactions

The benzoic acid group may further stabilize interactions via ionic bonding with basic amino acids.

Biologische Aktivität

4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antioxidant, and potential anticancer effects, supported by relevant studies and data.

- Molecular Formula : C15H13NO6S

- Molecular Weight : 335.34 g/mol

- CAS Number : 2380119

1. Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of compounds related to this compound. The compound has been shown to inhibit various inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Mechanism : The compound inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

2. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Study Findings : A study demonstrated that the compound significantly increased the levels of superoxide dismutase (SOD) and catalase in treated cells compared to controls .

3. Anticancer Potential

The anticancer activity of this compound has been investigated in various cancer cell lines.

- In Vitro Studies : In human cancer cell lines, the compound exhibited cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. The IC50 values for different cancer types ranged from 10 to 30 µM .

Case Studies

- Anti-inflammatory Effects :

- Antioxidant Studies :

- Cancer Research :

Data Table: Biological Activities Overview

Q & A

Q. Advanced

- Competitive binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure affinity against STAT3’s SH2 domain.

- Cell-based assays : Monitor inhibition of IL-6-induced STAT3 phosphorylation in HeLa cells, comparing activity to known inhibitors like Cpd188 .

What purification techniques are effective post-synthesis?

Q. Basic

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 1:1 to 1:3 ratios).

- Recrystallization : Ethanol/water mixtures exploit differential solubility of the carboxylic acid group .

How to address low reproducibility in biological assays?

Q. Advanced

- Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting activity.

- Storage conditions : Lyophilize and store at –20°C to prevent hydrolysis.

- Assay controls : Include reference inhibitors (e.g., Stattic) to normalize inter-experiment variability .

What computational tools predict its pharmacokinetic properties?

Q. Advanced

- QSAR models : Predict absorption/distribution using descriptors like logP and polar surface area.

- Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding to STAT3 or related targets.

- ADMET prediction : SwissADME or pkCSM evaluates toxicity and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.